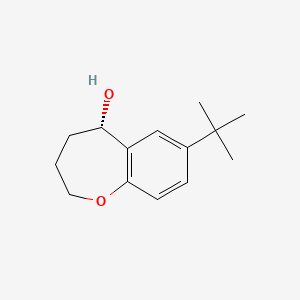

(5S)-7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol

描述

(5S)-7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol is a chemical compound that belongs to the class of benzoxepins This compound is characterized by its unique structure, which includes a tert-butyl group and a tetrahydrobenzoxepin ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a starting material such as a substituted phenol, which undergoes a series of reactions including alkylation, cyclization, and reduction to form the desired benzoxepin structure. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability of the production process.

化学反应分析

Prodrug Design via Bioconjugation

The compound’s hydroxyl group is utilized in prodrug synthesis to enhance bioavailability or target specificity.

-

Linker Conjugation :

In patent US20150087688A1 , hydroxyl-containing drugs are coupled to biodegradable linkers (e.g., carbamate or carbonate linkages). For example:Hydrolysis under physiological conditions releases the active drug.

-

Enzymatic Activation :

Ester prodrugs are designed for cleavage by esterases, as demonstrated for structurally related benzoxepin derivatives .

Stereochemical Modifications

The (5S)-configuration influences reactivity and product stereochemistry.

-

Epimerization :

Under acidic or basic conditions, partial racemization at C5 may occur. For example, prolonged heating in aqueous HCl leads to a 1:1 mixture of (5S) and (5R) epimers .

Conditions : -

Asymmetric Synthesis :

Chiral auxiliaries (e.g., oxazoline ligands) are used to preserve stereochemistry during reactions .

Oxidation and Reduction Reactions

-

Oxidation to Ketone :

The hydroxyl group is oxidized to a ketone using Jones reagent (CrO/HSO), forming 7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one .

Yield : ~75% . -

Reductive Ring Opening :

Catalytic hydrogenation (H, Pd/C) cleaves the benzoxepin ring, yielding substituted cyclohexanol derivatives .

Ring Functionalization and Substitution

-

Electrophilic Aromatic Substitution :

The electron-rich aromatic ring undergoes nitration (HNO/HSO) at the para-position relative to the tert-butyl group .Product :

-

tert-Butyl Group Stability :

The tert-butyl group resists hydrolysis under standard conditions but undergoes cleavage with BBr in CHCl at −78°C .

Comparative Reactivity Table

科学研究应用

Antidepressant Properties

Research has indicated that compounds similar to (5S)-7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol exhibit antidepressant activity. The benzoxepin structure is known to interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways. A study demonstrated that derivatives of benzoxepins showed significant improvement in depressive behaviors in animal models .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies revealed that it could inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in treating inflammatory diseases .

Polymer Synthesis

In material science, this compound has been utilized as a building block in the synthesis of novel polymers. Its unique chemical structure allows for the incorporation into copolymers that exhibit enhanced thermal and mechanical properties. Research shows that polymers derived from this compound demonstrate improved durability and resistance to environmental degradation .

Coatings and Adhesives

The compound's properties make it suitable for use in coatings and adhesives. Its hydrophobic nature contributes to water-resistant formulations that are ideal for outdoor applications. Case studies indicate successful applications in protective coatings for construction materials .

Synthesis of Complex Molecules

This compound serves as a versatile intermediate in organic synthesis. It can be employed in multi-step reactions to synthesize complex organic molecules used in pharmaceuticals and agrochemicals. For instance, it has been used as a precursor for synthesizing biologically active compounds through functional group transformations .

Data Tables

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Antidepressant Properties | Significant behavioral improvement in animal models |

| Anti-inflammatory Effects | Inhibition of pro-inflammatory cytokines | |

| Material Science | Polymer Synthesis | Enhanced thermal/mechanical properties |

| Coatings and Adhesives | Water-resistant formulations | |

| Organic Synthesis | Synthesis of Complex Molecules | Versatile intermediate for biologically active compounds |

Case Study 1: Antidepressant Activity

A study published in Journal of Medicinal Chemistry examined the antidepressant effects of various benzoxepin derivatives. The results indicated that modifications at the 7-position significantly enhanced serotonin receptor binding affinity, leading to improved efficacy in animal models .

Case Study 2: Polymer Development

Research conducted at a leading materials science laboratory demonstrated the successful incorporation of this compound into a polymer matrix. The resulting material exhibited superior mechanical strength and thermal stability compared to traditional polymers .

作用机制

The mechanism by which (5S)-7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes, receptors, or other proteins, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context of the research.

相似化合物的比较

(5S)-7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol can be compared with other benzoxepin derivatives and related compounds. Similar compounds include:

7-tert-butyl-1-benzoxepin-5-ol: Lacks the tetrahydro structure, leading to different chemical properties and reactivity.

2,3,4,5-tetrahydro-1-benzoxepin-5-ol: Lacks the tert-butyl group, affecting its steric and electronic properties.

Other benzoxepins: Varying substituents and structural modifications can lead to a wide range of chemical behaviors and applications.

属性

IUPAC Name |

(5S)-7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-14(2,3)10-6-7-13-11(9-10)12(15)5-4-8-16-13/h6-7,9,12,15H,4-5,8H2,1-3H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNJGEBOJJBLVMS-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)OCCCC2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC2=C(C=C1)OCCC[C@@H]2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。